![molecular formula C11H17BrClN B578559 N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride CAS No. 1209906-44-4](/img/structure/B578559.png)
N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride
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Description
Scientific Research Applications
Synthesis of Novel Compounds
“N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride” can be used in the synthesis of novel compounds. For instance, a similar compound, N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine, was obtained by condensation of N-(4-bromobenzyl)-3,1-benzoxazine-2,4-dione (N-(4-bromobenzyl)isatoic anhydride) with 4,5-dimethyl-1,2-phenylenediamine .
Biological Evaluation
The synthesized compounds can be evaluated for their biological activities. For example, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes, were tested for antimicrobial action against bacterial and fungal strains .
Antioxidant Activity Assessment
These compounds can also be tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays .
Toxicity Testing
The toxicity of these compounds can be assessed on freshwater cladoceran Daphnia magna Straus .
In Silico Studies
In silico studies can be performed concerning the potential antimicrobial effect and toxicity of these compounds .
Drug Design
Compounds like “N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride” can be used in drug design, especially in the development of novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-methylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-11(2,3)13-8-9-4-6-10(12)7-5-9;/h4-7,13H,8H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCVFIGUTHIZMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672608 |
Source
|
Record name | N-[(4-Bromophenyl)methyl]-2-methylpropan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromobenzyl)-2-methylpropan-2-amine hydrochloride | |
CAS RN |
1209906-44-4 |
Source
|
Record name | N-[(4-Bromophenyl)methyl]-2-methylpropan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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